

BI 187004: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: BI 187004

Cat. No.: B8729569

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosing and formulation of **BI 187004**, a selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), for preclinical research applications. The provided protocols are based on published clinical trial data and established methodologies for similar compounds.

Introduction

BI 187004 is a potent and selective inhibitor of 11 β -HSD1, an enzyme that plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, **BI 187004** reduces local glucocorticoid levels in tissues such as the liver and adipose tissue. This mechanism of action makes it a compound of interest for research in metabolic disorders, including type 2 diabetes and obesity.

Physicochemical Properties and Formulation

In Vitro Formulation:

For cell-based assays and in vitro experiments, **BI 187004** can be prepared as a stock solution in dimethyl sulfoxide (DMSO).

Property	Value
Solvent	Dimethyl sulfoxide (DMSO)
Storage of Stock Solution	-20°C for up to 1 month or -80°C for up to 6 months

Note: It is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions to ensure maximum solubility.

In Vivo Formulation (Recommended):

While specific preclinical vehicle information for **BI 187004** is not publicly available, the following formulations are commonly used for oral administration of selective 11 β -HSD1 inhibitors in animal models and can be adapted for **BI 187004**.

Vehicle Option 1	Vehicle Option 2
5% (w/v) hydroxypropyl- β -cyclodextrin in sterile water	0.5% (w/v) methylcellulose with 5% (v/v) Tween 80 in sterile water

Preparation: The appropriate amount of **BI 187004** should be suspended in the chosen vehicle. Sonication may be required to achieve a uniform suspension. The formulation should be prepared fresh daily.

Dosing Information

The following tables summarize dosing information from clinical trials and a preclinical study. These can serve as a reference for dose selection in research studies.

Table 1: Human Clinical Dosing (Oral Administration)

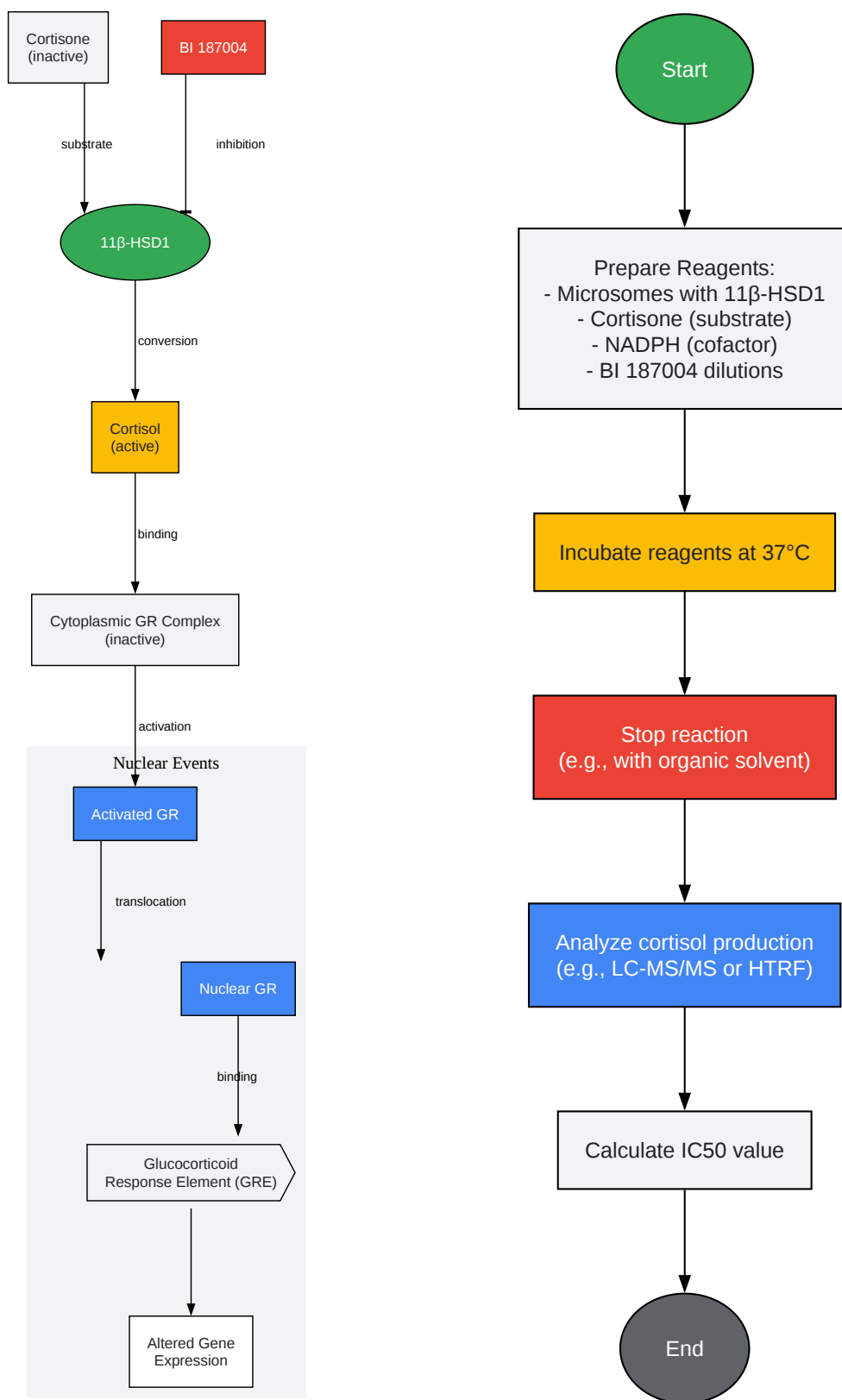
Study Type	Population	Dose Range	Dosing Regimen
Single Ascending Dose	Healthy male volunteers with overweight or obesity	2.5 mg - 360 mg	Single dose
Multiple Ascending Dose	Patients with type 2 diabetes and overweight or obesity	10 mg - 360 mg	Once daily for 14 days
Phase II	Patients with type 2 diabetes and overweight or obesity	20 mg, 80 mg, 240 mg	Once daily for 28 days

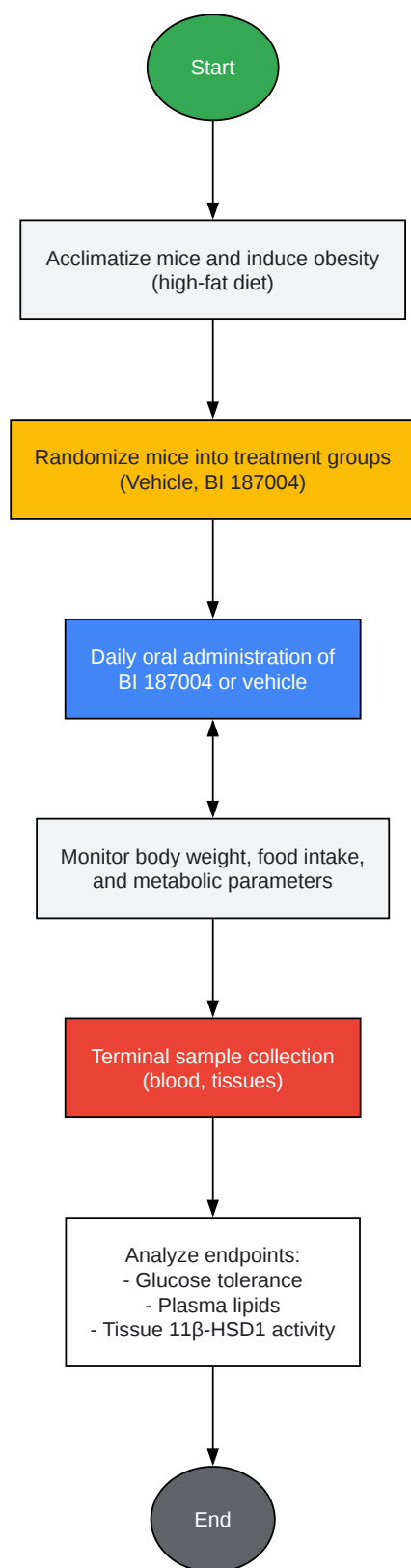
Table 2: Preclinical In Vivo Dosing

Animal Model	Dose	Route of Administration	Study Duration
Cynomolgus Macaque (diet-induced obese and insulin-resistant)	10 mg/kg	Not specified (likely oral)	8 weeks ^[1]

Signaling Pathway of BI 187004 Action

BI 187004 inhibits 11 β -HSD1, which reduces the intracellular conversion of cortisone to cortisol. This, in turn, modulates the glucocorticoid receptor (GR) signaling pathway.





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References

- 1. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
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